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molecular formula C13H8O3 B1330840 2-Dibenzofurancarboxylic acid CAS No. 22439-48-1

2-Dibenzofurancarboxylic acid

Cat. No. B1330840
M. Wt: 212.2 g/mol
InChI Key: UGKPZVGCVIWBNX-UHFFFAOYSA-N
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Patent
US08080567B2

Procedure details

To dibenzofuran-2-carboxaldehyde (17) (200 mg, 1.02 mmol) was added solid NaOH (49 mg, 1.22 mmol) then 10% NaOH solution (1.8 mL). Silver nitrate (173 mg, 1.02 mmol) was then added, the reaction mixture heated to 60° C. for 1.5 hours and then stirred overnight at ambient temperature. The reaction mixture was then filtered and washed with water. The filtrate was acidified to pH 2 using concentrated HCl and the precipitated product filtered and dried to give the title compound as an off-white solid. Yield: 83 mg, 38%; LC-MS tr 1.31 min; HPLC Purity: 100%; MS (ES+) m/z not detectable (M+H)
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
173 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH:14]=[O:15].[OH-:16].[Na+]>[N+]([O-])([O-])=O.[Ag+]>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][C:2]=1[C:14]([OH:16])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)C=O
Name
Quantity
49 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
173 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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